molecular formula C8H11NO2 B1178681 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one CAS No. 125376-15-0

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one

Cat. No. B1178681
CAS RN: 125376-15-0
M. Wt: 153.18 g/mol
InChI Key:
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Description

“4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” is a chemical compound that has been studied in the synthesis of degradable and chemically recyclable polymers . It is one of the monomers used in the creation of these polymers, along with 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one .


Synthesis Analysis

The monomers, including “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one”, were synthesized in high yields (80–90%), which is an attractive feature . They were copolymerized with various families of vinyl monomers, such as methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide .


Chemical Reactions Analysis

The homopolymers and random copolymers of “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C) . The degradation of the homopolymer generated 2-hydroxyisobutyric acid (HIBA) .

Mechanism of Action

The mechanism of action for “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” in the context of polymer synthesis involves radical ring-opening polymerization . The radical addition to the carbon–carbon double bond of the monomer generates a ring-retained radical. The subsequent intramolecular fragmentation (ring opening) generates a ring-opened radical and provides a degradable ester linkage in the backbone .

Future Directions

The degradability and chemical recyclability of the polymers synthesized using “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” may contribute to the circular materials economy . This suggests potential future directions in the field of sustainable materials and polymer science.

properties

IUPAC Name

4,4-dimethyl-2-prop-1-enyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXDMYKUMYUYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=NC(C(=O)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one

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